2-Amino-4-(hydroxymethyl)phenol 2-Amino-4-(hydroxymethyl)phenol
Brand Name: Vulcanchem
CAS No.: 52820-13-0
VCID: VC7437878
InChI: InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2
SMILES: C1=CC(=C(C=C1CO)N)O
Molecular Formula: C7H9NO2
Molecular Weight: 139.154

2-Amino-4-(hydroxymethyl)phenol

CAS No.: 52820-13-0

Cat. No.: VC7437878

Molecular Formula: C7H9NO2

Molecular Weight: 139.154

* For research use only. Not for human or veterinary use.

2-Amino-4-(hydroxymethyl)phenol - 52820-13-0

Specification

CAS No. 52820-13-0
Molecular Formula C7H9NO2
Molecular Weight 139.154
IUPAC Name 2-amino-4-(hydroxymethyl)phenol
Standard InChI InChI=1S/C7H9NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-3,9-10H,4,8H2
Standard InChI Key NGYKCAMDGXRBNP-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CO)N)O

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-Amino-4-(hydroxymethyl)phenol belongs to the class of aminophenols, characterized by a benzene ring substituted with both amino and hydroxyl-containing groups. Its IUPAC name is 2-amino-4-(hydroxymethyl)phenol, and its molecular structure is depicted below:

Molecular Formula: C₇H₉NO₂
Molecular Weight: 151.15 g/mol
CAS Registry Number: 52820-13-0

The compound’s structure facilitates intramolecular hydrogen bonding between the amino and hydroxymethyl groups, contributing to its crystalline solid state at room temperature.

Synthesis and Production

Industrial Synthesis Routes

The synthesis of 2-Amino-4-(hydroxymethyl)phenol is inferred from methodologies described in patent US4329503A, which details the reduction of nitro-substituted phenols . Although the patent primarily addresses 2-amino-4-nitrophenol, analogous strategies involving hydrosulphide reduction and acid-base workup may apply:

  • Nitrophenol Precursor: Starting with 2-nitro-4-(hydroxymethyl)phenol, reduction using sodium hydrosulphide (NaHS) in aqueous ammonium chloride yields the target amine.

  • pH Control: Maintaining a pH of 8.5 during reduction prevents over-reduction and ensures high selectivity .

  • Purification: Post-reduction, the product is isolated via acid precipitation (pH 4.5–5.5) and filtration, achieving yields exceeding 90% .

Table 1: Key Reaction Parameters

ParameterValue/Range
Reducing AgentSodium hydrosulphide
Temperature70–75°C
pH Range7.0–8.5
Yield88–94%

Laboratory-Scale Preparation

Small-scale synthesis may involve catalytic hydrogenation or enzymatic reduction, though these methods are less documented. The compound’s commercial availability from suppliers like Fluorochem Ltd. suggests optimized large-scale processes .

Physicochemical Properties

Solubility Profile

The compound exhibits moderate solubility in polar solvents due to its hydrophilic functional groups:

  • Water: Partially soluble (enhanced at acidic or basic pH).

  • Ethanol/Methanol: Freely soluble.

  • Nonpolar Solvents (e.g., hexane): Insoluble.

Applications in Industry and Research

Dye and Pigment Synthesis

The amino and hydroxymethyl groups enable 2-Amino-4-(hydroxymethyl)phenol to act as a coupling agent in azo dye production. For example, diazotization followed by coupling with naphthol derivatives yields intensely colored complexes .

Pharmaceutical Intermediates

This compound is a precursor in synthesizing metal-chelating agents and antioxidants. Its ability to scavenge free radicals is under investigation for therapeutic applications .

Polymer Chemistry

Incorporating 2-Amino-4-(hydroxymethyl)phenol into epoxy resins or polyurethanes enhances crosslinking density and thermal stability, making it valuable in coatings and adhesives.

Comparative Analysis with Structural Isomers

4-Amino-2-(hydroxymethyl)phenol (CAS 104333-09-7)

This positional isomer differs in the placement of functional groups, leading to distinct reactivity:

  • Reduction Potential: The 4-amino group in the isomer may exhibit lower electron density, altering redox behavior.

  • Applications: Less prevalent in dye chemistry but explored for biomedical applications due to altered solubility.

Future Research Directions

Catalytic Applications

Exploring 2-Amino-4-(hydroxymethyl)phenol as a ligand in transition metal catalysis could unlock new pathways for asymmetric synthesis.

Biomedical Studies

Further studies on its antioxidant mechanism and cytotoxicity profile are needed to assess potential in neurodegenerative disease therapeutics.

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